The compound 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(2-cyanoethyl) 5-methyl ester is a derivative of the dihydropyridine class, which is known for its calcium channel antagonist properties. These compounds have been extensively studied due to their therapeutic potential in various medical conditions, such as hypertension and cardiac arrhythmias. The synthesis and biological activity of these compounds are of significant interest in the field of medicinal chemistry.
The primary application of dihydropyridine derivatives is in the treatment of cardiovascular diseases. The calcium channel blocking activity of these compounds makes them suitable for use as antihypertensive agents. They can also be used in the management of angina pectoris and certain types of cardiac arrhythmias. The metabolism of these drugs has been studied in various animal models, which helps in understanding their pharmacokinetics and optimizing their therapeutic efficacy3.
Some dihydropyridine derivatives have been found to possess hypoglycemic activity, making them potential candidates for the treatment of metabolic disorders such as diabetes. The structure-activity relationship studies have identified specific substituents that contribute to the hypoglycemic potency of these compounds2.
The synthesis of dihydropyridine derivatives is a key area of research, as it allows for the creation of new compounds with potentially improved pharmacological profiles. The modification of existing structures, such as cilnidipine, has led to the synthesis of new derivatives with characterized structures and confirmed by techniques like NMR and MS4. These synthetic efforts contribute to the expansion of the dihydropyridine class of drugs and the exploration of their diverse therapeutic applications.
This compound can be classified under the broader category of dihydropyridine derivatives, which are known for their role as calcium channel blockers. Specifically, it is related to compounds like Nicardipine and Nitrendipine, which are used clinically to manage hypertension and angina pectoris. The specific molecular formula of this compound is with a molecular weight of approximately 362.39 g/mol .
The synthesis of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through several methods involving multi-step organic reactions. One common approach includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate features a dihydropyridine ring with various substituents that contribute to its biological activity. Key structural characteristics include:
The structural representation can be summarized using SMILES notation: COC(=O)C1=C(C)NC(=C(C1c2cccc(c2)[N+](=O)[O-])C(=O)OC)
.
5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several chemical reactions typical for dihydropyridines:
These reactions are essential for modifying the compound's structure for enhanced biological activity or for synthesizing related compounds .
The mechanism of action for compounds like 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate primarily involves:
These mechanisms are crucial for its application in treating cardiovascular diseases .
The physical and chemical properties of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include:
These properties affect its formulation and delivery in pharmaceutical applications .
The primary applications of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include:
Its potential therapeutic benefits make it a significant compound within medicinal chemistry research focused on cardiovascular health .
The 1,4-dihydropyridine (1,4-DHP) nucleus represents a privileged scaffold in medicinal chemistry, serving as the fundamental pharmacophore for numerous therapeutic agents. This heterocyclic system features a six-membered ring with nitrogen at position 1 and two conjugated double bonds between positions 2-3 and 5-6, creating a reduced pyridine structure. The distinctive boat conformation of this scaffold positions the substituents at C-3, C-4, and C-5 in pseudoequatorial orientations that optimize interactions with biological targets [2]. The 1,4-DHP core functions as a bioisostere of nicotinamide adenine dinucleotide (NADH), enabling participation in cellular redox processes through its ability to undergo two-electron oxidation to the aromatic pyridine form [1]. This redox versatility underpins both the therapeutic potential and inherent chemical instability of these compounds when exposed to light.
1,4-DHPs exhibit remarkable target promiscuity, with documented activities spanning calcium channel modulation, DNA interaction, antioxidant effects, and enzyme inhibition. Their most clinically significant application remains as L-type calcium channel blockers, where they interact with the α1-subunit to inhibit calcium influx in vascular smooth muscle, producing potent vasodilatory effects [3] [7]. Beyond cardiovascular applications, structurally modified 1,4-DHPs have demonstrated anticancer potential through DNA photocleavage activity [1], antimicrobial effects [5], and anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition [4]. The scaffold's versatility is further evidenced by its presence in neuroprotective agents targeting T-type calcium channels [3] [6] and multidrug resistance (MDR) reversal compounds [5].
Table 1: Key Positions for Structural Modification in 1,4-Dihydropyridine Scaffolds
Position | Functional Role | Common Substituents | Biological Impact |
---|---|---|---|
C-2/C-6 | Steric modulation | Methyl, alkyl groups | Influences planarity and calcium channel binding affinity; methyl groups enhance metabolic stability |
C-3/C-5 | Electronic/steric effects | Esters, amides, ketones | Critical for receptor binding; ester groups enable hydrogen bonding interactions |
C-4 | Pharmacophore determinant | Aryl, heteroaryl, alkyl groups | Determines selectivity profile; electron-withdrawing groups enhance redox stability and DNA interaction |
N-1 | Redox center | Unsubstituted or alkylated | Unsubstituted nitrogen essential for calcium channel blocking activity |
The strategic installation of specific substituents at key positions of the 1,4-DHP scaffold enables fine-tuning of electronic, steric, and pharmacokinetic properties. At the critical C-4 position, the 3-nitrophenyl group exerts profound electronic effects that significantly influence biological activity. The strong electron-withdrawing nature (-I, -R effects) of the nitro group substantially lowers the energy of the highest occupied molecular orbital (HOMO), facilitating single-electron transfer processes involved in DNA photocleavage mechanisms [1]. Quantum chemical calculations reveal that nitrophenyl substitution increases the molecule's susceptibility to nucleophilic attack at the C-4 position while simultaneously stabilizing the radical cation intermediate formed during oxidation [6]. This electronic perturbation enhances interactions with nucleic acids, as demonstrated by molecular docking studies showing preferential binding to the minor groove of B-DNA through hydrogen bonding with guanine residues [1].
The C-3 and C-5 ester functions represent another critical pharmacophoric element, where differential substitution enables asymmetric modulation of receptor interactions. The methyl ester at C-3 provides optimal steric bulk for accommodating the shallow binding pocket of L-type calcium channels, while the 2-cyanoethyl ester at C-5 introduces distinctive electronic and conformational properties [1] [6]. The cyano group (-CN) exerts a powerful electron-withdrawing effect that polarizes the ester carbonyl, enhancing hydrogen-bond accepting capacity. Additionally, the terminal nitrile enables dipole-dipole interactions with receptor residues inaccessible to simple alkyl esters. Crucially, the three-carbon tether provides conformational flexibility that allows simultaneous optimization of both steric and electronic parameters—a feature exploited in advanced antihypertensive agents like nicardipine [6].
Table 2: Electronic and Steric Properties of Key Substituents in 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Substituent | Position | Electronic Effect | Steric Contribution (van der Waals vol, ų) | Biological Consequences |
---|---|---|---|---|
3-Nitrophenyl | C-4 | Strong electron-withdrawal (σₘ = 0.71) | 68.2 | Enhanced DNA binding affinity; increased oxidative stability; improved calcium channel blocking potency |
Methyl ester | C-3 | Moderate electron-withdrawal | 21.8 | Optimal fit in L-type channel binding pocket; metabolic stability toward esterases |
2-Cyanoethyl ester | C-5 | Strong electron-withdrawal (σ* = 3.6) | 42.5 | Extended hydrogen bonding capacity; improved membrane permeability; unique T-type channel interaction |
Methyl groups | C-2/C-6 | Weak electron donation | 15.9 (each) | Conformational restriction; enhanced planarity; protection against oxidation |
The synergistic combination of these substituents creates a molecule with optimized photophysical properties and target selectivity. Quantitative Structure-Property Relationship (QSPR) models demonstrate that the nitrophenyl and cyanoethyl groups collectively reduce the HOMO-LUMO gap by approximately 1.2 eV compared to unsubstituted phenyl analogs, significantly altering light absorption characteristics [6]. This electronic configuration enhances photostability—a critical parameter for pharmaceutical applications—while simultaneously promoting DNA interaction through charge-transfer complex formation. Molecular dynamics simulations confirm that the 3-nitrophenyl orientation facilitates π-stacking with DNA bases, while the cyanoethyl ester forms hydrogen bonds with the phosphate backbone, collectively stabilizing the drug-DNA complex by approximately -9.8 kcal/mol [1].
The evolutionary trajectory of 1,4-dihydropyridine chemistry reflects a continuous refinement of synthetic methodologies and biological targeting. The classical Hantzsch synthesis, first reported in 1882, employed stoichiometric condensation of aldehydes with two equivalents of β-ketoesters in the presence of ammonia donors, typically requiring prolonged heating (16-24 hours) in alcoholic solvents under reflux conditions [2] [7]. While this approach provided access to symmetrical 1,4-DHPs, it suffered from limitations including low yields (typically 30-50%), harsh reaction conditions, and poor regioselectivity for asymmetric analogs. The emergence of nifedipine in 1969 as a revolutionary antihypertensive agent stimulated intensive research into asymmetric 1,4-DHP synthesis, leading to the development of stepwise protocols involving Knoevenagel condensation followed by Michael addition and cyclocondensation [3] [7].
The target compound 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate emerged as a strategic intermediate during the 1990s push to develop third-generation calcium channel blockers with improved vascular selectivity and tissue penetration. The incorporation of the 2-cyanoethyl ester specifically addressed pharmacokinetic limitations observed in earlier analogs like nimodipine and nicardipine, where rapid hepatic metabolism of ester functions resulted in short elimination half-lives [6]. The β-cyano group was designed to sterically hinder esterase-mediated hydrolysis while simultaneously enhancing membrane permeability through dipole interactions with phospholipid head groups. Synthetic routes to this compound were revolutionized through heterogeneous catalysis approaches, particularly employing nano-ZnO particles under microwave irradiation [1].
Table 3: Evolution of Synthetic Methods for 1,4-Dihydropyridines
Era | Synthetic Methodology | Reaction Conditions | Yield Improvement | Key Advantages |
---|---|---|---|---|
Classical (1882-1960s) | Hantzsch condensation | Ethanol reflux, 16-24 hours | 30-50% | Simplicity; no specialized equipment |
First-generation CCBs (1970s) | Stepwise Knoevenagel-Michael | Solvent reflux, 8-12 hours | 45-65% | Access to asymmetric derivatives |
Second-generation (1980s) | Lewis acid catalysis (e.g., Yb(OTf)₃) | Reflux, 2-4 hours | 60-75% | Improved regioselectivity; lower temperatures |
Modern (2000s-present) | Nano-ZnO microwave-assisted | 80-100°C, 15-30 minutes | 85-95% | Greener solvents; excellent functional group tolerance; recyclable catalyst |
Contemporary synthesis employs crystalline nano-ZnO as a heterogeneous catalyst in ethanol under microwave irradiation (CEM Discover system), achieving remarkable efficiency improvements [1]. This approach condenses β-diketonates, 3-nitrobenzaldehyde, and ammonium acetate in a one-pot procedure completed within 15-30 minutes at 80-100°C, yielding the target compound in 90-95% purity with minimal byproduct formation. The nano-ZnO catalyst provides high surface area (120-150 m²/g) and acid-base bifunctionality that activates both carbonyl and amine components, facilitating imine formation and subsequent cyclization. This methodology represents a paradigm shift in 1,4-DHP synthesis, offering substantial advantages in reaction efficiency, environmental impact, and scalability compared to traditional approaches [1].
The structural architecture of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate embodies three decades of rational design evolution in calcium channel blockers. The 3-nitrophenyl group at C-4 enhances membrane partitioning (calculated log P = 3.64) while providing steric hindrance against oxidative metabolism [7]. The differential esterification strategy—combining a compact methyl ester at C-3 with the extended 2-cyanoethyl ester at C-5—creates optimal asymmetry for selective interaction with calcium channel subtypes. This precise molecular tailoring enables dual L-type and T-type calcium channel blocking activity, as confirmed through whole-cell patch clamp studies showing IC₅₀ values of 0.63 μM and 5.68 μM respectively [3] [5]. The compound thus represents a sophisticated synthetic intermediate for advanced antihypertensive agents with improved pharmacodynamic profiles and reduced reflex tachycardia compared to early dihydropyridine drugs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: